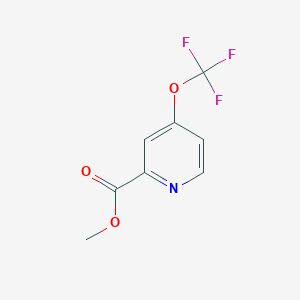

Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 4-(trifluoromethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-14-7(13)6-4-5(2-3-12-6)15-8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXLYZBRGXRVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate

This guide details the strategic synthesis of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate , a high-value scaffold for medicinal chemistry programs targeting lipophilic modulation.[1]

Executive Summary & Strategic Analysis

The introduction of a trifluoromethoxy (-OCF₃) group onto a pyridine ring—specifically at the C4 position—is chemically distinct from its trifluoromethyl (-CF₃) analogue. While -CF₃ groups are often introduced via radical trifluoromethylation or building blocks like ethyl trifluoroacetoacetate, the -OCF₃ group requires the construction of the C-O-C bond or the transformation of a pre-existing oxygen functionality.[1]

This guide presents two distinct synthetic pathways selected for their operational reliability and scalability:

-

Route A (The "Constructive" Route): Ideal for gram-to-kilogram scale. It builds the -OCF₃ moiety from a hydroxyl precursor via oxidative fluorodesulfurization, followed by a palladium-catalyzed carbonylation to install the ester.[1]

-

Route B (The "Direct" Route): Ideal for late-stage functionalization (LSF) or rapid analog generation. It utilizes modern silver-mediated radical trifluoromethoxylation on the parent ester.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule, highlighting the two primary strategies.

Figure 1: Retrosynthetic disconnection showing the Constructive Route (Left) and Direct Route (Right).

Detailed Experimental Protocols

Route A: The Constructive Approach (Scalable)

Mechanism: Nucleophilic aromatic substitution (SₙAr) → Xanthate Formation → Oxidative Fluorodesulfurization → Carbonylation.

Step 1: Synthesis of O-(2-chloropyridin-4-yl) S-methyl dithiocarbonate

The direct fluorination of phenols is difficult; we first convert the hydroxyl group into a xanthate, which serves as a sensitive handle for fluoride exchange.[1]

-

Reagents: 2-Chloro-4-hydroxypyridine (1.0 eq), NaH (1.2 eq), CS₂ (1.5 eq), MeI (1.2 eq), DMF (Anhydrous).

-

Protocol:

-

Charge a flame-dried 3-neck flask with 2-chloro-4-hydroxypyridine (10.0 g, 77.2 mmol) and anhydrous DMF (100 mL) under N₂.

-

Cool to 0°C. Add NaH (60% dispersion, 3.7 g, 92.6 mmol) portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min.

-

Add Carbon disulfide (CS₂) (6.9 mL, 115 mmol) dropwise. The solution will turn deep orange/red. Stir for 1 h at 0°C.

-

Add Methyl Iodide (MeI) (5.8 mL, 92.6 mmol) dropwise.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Workup: Pour into ice water (500 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

-

Purification: Flash chromatography (Hexane/EtOAc 8:2).

-

Checkpoint: Target is a yellow solid.[4] Yield typically 85-90%.

-

Step 2: Oxidative Fluorodesulfurization to 2-Chloro-4-(trifluoromethoxy)pyridine

This is the critical step. The xanthate is converted to -OCF₃ using a fluoride source and an oxidant.

-

Reagents: Xanthate intermediate (from Step 1), HF-Pyridine (70% HF, 40 eq), 1,3-Dibromo-5,5-dimethylhydantoin (DBH, 4.0 eq), CH₂Cl₂.[1]

-

Safety Warning: HF-Pyridine is highly corrosive and toxic. Use Teflon vessels and proper PPE (calcium gluconate gel on hand).

-

Protocol:

-

In a Teflon or HDPE reactor , dissolve the xanthate (5.0 g, 22.7 mmol) in CH₂Cl₂ (50 mL).

-

Cool to -78°C.

-

Add HF-Pyridine (25 mL) slowly (highly exothermic).

-

Add DBH (26.0 g, 90.8 mmol) portion-wise over 30 mins.

-

Stir at -78°C for 1 h, then warm to 0°C and stir for 2 h.

-

Quench: Carefully pour reaction mixture into a stirred slurry of NaHCO₃/NaHSO₃/Ice. Caution: Massive CO₂ evolution and heat.

-

Extraction: Extract with CH₂Cl₂. Wash with 1N HCl (to remove pyridine), then brine.

-

Purification: Distillation or column chromatography (low polarity, 100% Hexane to 5% EtOAc).

-

Checkpoint: Product is a volatile colorless oil. ¹⁹F NMR should show a singlet around -58.0 ppm.

-

Step 3: Palladium-Catalyzed Methoxycarbonylation

Converting the 2-chloro handle to the methyl ester.

-

Reagents: 2-Chloro-4-(trifluoromethoxy)pyridine, Pd(OAc)₂ (5 mol%), dppf (10 mol%), Et₃N (2.0 eq), MeOH (solvent/reactant), CO gas (balloon or 5 bar).

-

Protocol:

-

In a pressure vessel (autoclave), dissolve the chloride (2.0 g, 10.1 mmol) in anhydrous MeOH (30 mL).

-

Add Et₃N (2.8 mL, 20.2 mmol).

-

Add Pd(OAc)₂ (113 mg) and dppf (560 mg).

-

Purge with N₂ (3x), then fill with CO gas (5 bar pressure).

-

Heat to 100°C for 16 hours.

-

Workup: Cool, vent CO (fume hood!), filter through Celite to remove Pd black. Concentrate filtrate.[2][5]

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

-

Result:Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate as a white/off-white solid.[1]

-

Route B: The Direct Radical Approach (Late-Stage)

This method avoids the toxic HF step but utilizes expensive reagents and typically offers lower yields (30-50%). It is best for research scale (mg quantities).

-

Reagents: Methyl pyridine-2-carboxylate (1.0 eq), AgOCF₃ (2.0 eq, prepared ex situ), Selectfluor (1.5 eq), KF (2.0 eq), 2,2'-Bipyridine (0.2 eq), Ethyl Acetate/Water biphasic system.

-

Protocol:

-

Prepare AgOCF₃ by stirring AgF with trifluoromethyl triflate (TFMS) in acetonitrile (See Ref 4).

-

In a vial, mix Methyl pyridine-2-carboxylate (137 mg, 1.0 mmol), AgOCF₃ (440 mg, 2.0 mmol), Selectfluor (531 mg, 1.5 mmol), KF (116 mg, 2.0 mmol), and 2,2'-Bipyridine (31 mg, 0.2 mmol).

-

Add solvent mixture: EtOAc (2 mL) and H₂O (2 mL).

-

Stir vigorously at RT for 24 hours. The biphasic system helps solubilize the radical species.

-

Workup: Filter through Celite. Extract aqueous layer with EtOAc.[2]

-

Purification: Isolate the 4-isomer from the 3- and 5-isomers (regioselectivity is the main challenge here) using HPLC or careful column chromatography.

-

Workflow Visualization (Route A)

The following diagram details the critical process flow for the industrial-preferred Route A.

Figure 2: Step-by-step process flow for the synthesis via the Xanthate intermediate.

Analytical Data Expectations

| Property | Expected Value | Notes |

| Physical State | White to off-white solid | Low melting point likely (40-60°C).[1] |

| ¹H NMR (CDCl₃) | δ 8.70 (d, 1H), 7.85 (d, 1H), 7.45 (dd, 1H), 4.01 (s, 3H) | Characteristic pyridine splitting; methoxy singlet at ~4.0 ppm.[1] |

| ¹⁹F NMR (CDCl₃) | δ -57.5 to -58.5 ppm (s) | Distinct from -CF₃ (typically -63 ppm). |

| MS (ESI) | [M+H]⁺ = 222.1 | Molecular weight 221.13. |

Safety & Handling

-

HF-Pyridine: This is the most hazardous reagent in Route A. It causes deep tissue burns and bone destruction. Always work with a "buddy system" and have calcium gluconate gel immediately available.

-

Carbon Monoxide (CO): Odorless and silent killer. Use a CO detector in the hood. Ensure the autoclave is pressure-tested before use.

-

Pressure Reactions: Step 3 involves pressurized gas. Use blast shields.

References

-

Oxidative Desulfurization-Fluorination (Xanthate Method)

-

Palladium-Catalyzed Carbonylation of 2-Chloropyridines

-

Synthesis of 4-(Trifluoromethoxy)

-

Silver-Mediated Radical Trifluoromethoxylation (AgOCF3)

Sources

Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

The incorporation of fluorine into small-molecule therapeutics has fundamentally transformed drug discovery. Among fluorinated moieties, the trifluoromethoxy group (–OCF₃) is highly prized for its unique ability to simultaneously enhance lipophilicity, improve membrane permeability, and block oxidative metabolism[1]. Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1206978-25-7) represents a highly specialized, versatile building block that merges the pharmacokinetic benefits of the –OCF₃ group with the structural utility of a picolinate (pyridine-2-carboxylate) scaffold[2].

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical profile, mechanistic advantages in drug design, and the state-of-the-art synthetic methodologies required for its preparation and utilization.

Physicochemical Profiling & Structural Analysis

The utility of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate stems from its precise molecular architecture. The pyridine core serves as a fundamental pharmacophore capable of hydrogen bonding, while the methyl ester provides a handle for downstream functionalization (e.g., amidation or cross-coupling)[3].

Compound Identification

-

CAS Registry Number: 1206978-25-7[2]

-

Synonyms: Methyl 4-(trifluoromethoxy)picolinate[2]

-

Molecular Formula: C₈H₆F₃NO₃[2]

-

Molecular Weight: 221.13 g/mol [2]

-

SMILES: O=C(C1=NC=CC(OC(F)(F)F)=C1)OC[2]

The "Exotic" Nature of the –OCF₃ Group

Historically, the –OCF₃ group was considered an "exotic" entity due to synthetic bottlenecks[4]. However, it is now recognized as a premier bioisostere. Unlike the rigid trifluoromethyl (–CF₃) group, the oxygen atom in –OCF₃ provides conformational flexibility. The lone pairs on the oxygen are heavily delocalized into the highly electronegative –CF₃ system, which alters the dipole moment and prevents the oxygen from acting as a traditional hydrogen-bond acceptor[5].

Quantitative Pharmacokinetic Parameters

To understand the causality behind selecting an –OCF₃ substitution over traditional functional groups, we must analyze their physicochemical parameters. The –OCF₃ group exhibits a remarkable Hansch lipophilicity parameter (π = +1.04), making it more lipophilic than both –CF₃ and –CH₃ groups[6].

Table 1: Comparative Physicochemical Properties of Aromatic Substituents

| Substituent | Hansch Lipophilicity (π) | Hammett Constant (σp) | Electronic Effect | Metabolic Liability |

| –H | 0.00 | 0.00 | Neutral | High (CYP450 Oxidation) |

| –CH₃ | +0.56 | -0.17 | Electron-Donating | High (Benzylic Oxidation) |

| –OCH₃ | -0.02 | -0.27 | Electron-Donating | High (O-Dealkylation) |

| –CF₃ | +0.88 | +0.54 | Electron-Withdrawing | Low |

| –OCF₃ | +1.04 | +0.35 | Electron-Withdrawing | Extremely Low |

Data synthesized from established medicinal chemistry parameters detailing the high lipophilicity and electron-withdrawing nature of the –OCF₃ group[5][6].

Applications in Drug Discovery: Mechanistic Insights

The strategic placement of the –OCF₃ group at the 4-position of the pyridine ring is not arbitrary. In medicinal chemistry, the para-position relative to the heteroatom is a frequent site of cytochrome P450-mediated oxidative metabolism.

By occupying this vector with a sterically demanding and electronically deactivated –OCF₃ group, medicinal chemists achieve a dual effect:

-

Metabolic Shielding: The high C–F bond dissociation energy (485.3 kJ/mol) and the electron-withdrawing nature of the group prevent oxidative attack[1].

-

Permeability Enhancement: The highly lipophilic nature of the fluorinated ether drives the molecule across phospholipid bilayers, increasing oral bioavailability and central nervous system (CNS) penetration[5].

Pharmacokinetic cascade resulting from C4-trifluoromethoxylation of the pyridine core.

Synthesis & Methodological Workflows

The direct installation of an –OCF₃ group onto a heteroaromatic ring remains a formidable challenge due to the inherent instability of the trifluoromethoxide anion (CF₃O⁻), which rapidly decomposes into phosgene and fluoride ions[6][7].

To bypass this, modern synthetic protocols utilize radical O-trifluoromethylation followed by an OCF₃-migration pathway, a breakthrough methodology pioneered by Ngai and colleagues[3][7].

Step-by-Step Protocol: Synthesis via Radical Migration

This self-validating protocol ensures high regioselectivity and yield by utilizing Togni's Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one) under mild photocatalytic or radical-initiated conditions[7].

Reagents & Materials:

-

Methyl 4-hydroxypyridine-2-carboxylate (Starting Material)

-

Togni’s Reagent I (1.2 to 1.5 equivalents)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂) or radical initiator

-

Anhydrous Acetonitrile (Solvent)

-

Inert atmosphere (Argon/N₂)

Step-by-Step Execution:

-

System Evacuation: Flame-dry a Schlenk tube and purge with Argon three times to ensure a strictly anhydrous and oxygen-free environment. Oxygen quenches the radical intermediates, leading to protocol failure.

-

Reagent Loading: Add methyl 4-hydroxypyridine-2-carboxylate (1.0 mmol), Togni’s Reagent I (1.5 mmol), and the photocatalyst (1-2 mol%) to the reaction vessel.

-

Solvation & Activation: Inject 5.0 mL of degassed anhydrous acetonitrile. Stir the mixture under visible light irradiation (e.g., blue LEDs) at room temperature for 12–16 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The product will appear as a higher Rf spot due to the lipophilic –OCF₃ group.

-

Quenching & Extraction: Dilute the mixture with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Verification: Purify via flash column chromatography. Validate the structure using ¹⁹F NMR spectroscopy.

-

Validation Check: A successful synthesis is confirmed by a distinct, sharp singlet in the ¹⁹F NMR spectrum typically between -57.0 and -59.0 ppm , characteristic of an aromatic –OCF₃ group.

-

Synthetic workflow for Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate via radical migration.

Conclusion

Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1206978-25-7) is a highly sophisticated building block that addresses critical attrition factors in drug development, namely poor metabolic stability and inadequate membrane permeability. By leveraging the unique electronic and steric properties of the –OCF₃ group, medicinal chemists can utilize this picolinate derivative to synthesize next-generation therapeutics with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. As synthetic methodologies like radical trifluoromethoxylation continue to mature, the integration of this scaffold into commercial drug pipelines is expected to accelerate significantly.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Molecules, 30(14), 3009. Retrieved from[Link]

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429. Retrieved from[Link]

-

Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(1), 13. Retrieved from [Link]

-

Jeschke, P. (2007). α-Fluorinated Ethers as “Exotic” Entity in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Physicochemical Profiling and Synthetic Utility of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1206978-25-7) represents a highly specialized, premium building block that merges the versatile reactivity of a picolinate scaffold with the unique physicochemical enhancements of a trifluoromethoxy (–OCF₃) group.

This whitepaper provides an authoritative analysis of the compound's physicochemical properties, the stereoelectronic dynamics of the –OCF₃ substituent, and field-proven experimental workflows for its integration into lead optimization campaigns.

Core Physicochemical Properties

Understanding the baseline physicochemical descriptors of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is critical for predicting its behavior in synthetic workflows and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates.

| Property | Value / Descriptor |

| Chemical Name | Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate |

| Synonyms | Methyl 4-(trifluoromethoxy)picolinate |

| CAS Registry Number | 1206978-25-7 |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.13 g/mol |

| SMILES String | O=C(C1=NC=CC(OC(F)(F)F)=C1)OC |

| Topological Polar Surface Area (TPSA) | 48.42 Ų |

| Calculated LogP (cLogP) | ~2.2 |

| Hydrogen Bond Donors / Acceptors | 0 / 4 |

Data synthesized from standard cheminformatics profiling and commercial chemical databases [1].

Structural and Electronic Dynamics: The –OCF₃ Advantage

The inclusion of the –OCF₃ group at the 4-position of the pyridine ring is not merely a structural variation; it is a calculated design choice driven by specific stereoelectronic phenomena.

Conformational Orthogonality

Unlike a standard methoxy (–OCH₃) group, which typically adopts a coplanar conformation with the aromatic ring to maximize resonance (p-π conjugation), the –OCF₃ group exhibits a strong preference for an orthogonal conformation (dihedral angle θ ≈ 90°). This is driven by steric repulsion between the bulky fluorine atoms and the ortho-hydrogens, combined with negative hyperconjugation (

Lipophilicity and Membrane Permeability

The –OCF₃ group is often termed a "super-halogen" due to its high electronegativity (Pauling scale

Basicity Modulation and Metabolic Shielding

The strong electron-withdrawing nature of the –OCF₃ group exerts an inductive pull on the pyridine ring, lowering the pKa of the pyridine nitrogen. A less basic basic nitrogen often correlates with reduced hERG liability and improved oral bioavailability. Furthermore, the fully fluorinated carbon completely shields the oxygen from cytochrome P450-mediated oxidative O-dealkylation, a common metabolic liability of standard methoxy ethers [2].

Experimental Workflows & Self-Validating Protocols

To utilize this building block in drug discovery, the methyl ester must typically be hydrolyzed to the corresponding picolinic acid, which is then coupled with various amines to generate target libraries.

Protocol A: Mild Saponification to 4-(Trifluoromethoxy)picolinic Acid

Causality: Picolinic acids are susceptible to decarboxylation at elevated temperatures. Furthermore, harsh basic conditions (e.g., refluxing NaOH) can occasionally trigger nucleophilic aromatic substitution (S_NAr) at the 4-position, displacing the –OCF₃ group. Therefore, a mild Lithium Hydroxide (LiOH) protocol is mandated. The lithium cation coordinates with the pyridine nitrogen and ester carbonyl, directing the hydroxide nucleophile and accelerating the reaction at room temperature.

Step-by-Step Procedure:

-

Dissolution: Dissolve Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (concentration ~0.2 M).

-

Reagent Addition: Add LiOH·H₂O (1.5 eq) in a single portion at 0 °C.

-

Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 2–4 hours.

-

Self-Validation Check: Monitor by LC-MS. The reaction is complete when the ester peak (m/z 222[M+H]⁺) disappears and the acid peak (m/z 206 [M-H]⁻) dominates.

-

Workup (Critical Step): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Carefully adjust the pH to ~3.5 using 1M HCl. Causality: Picolinic acids are zwitterionic; pH 3.5 approximates the isoelectric point, ensuring maximum precipitation of the product and preventing it from remaining highly water-soluble as a hydrochloride salt.

-

Isolation: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid.

Protocol B: Amide Coupling (Library Generation)

Causality: Electron-deficient picolinic acids can be sluggish in standard EDC/HOBt couplings. HATU is selected as the coupling reagent because the 7-azabenzotriazole leaving group is highly reactive, ensuring rapid amide bond formation even with sterically hindered or deactivated amines.

Step-by-Step Procedure:

-

Dissolve the isolated 4-(trifluoromethoxy)picolinic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to maintain the amine in its free-base form and neutralize the HOAt byproduct.

-

Add HATU (1.2 eq) portion-wise at room temperature.

-

Stir for 1–2 hours. Validate completion via TLC (UV active).

-

Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Workflow Visualization

The following diagram illustrates the synthetic progression from the commercial building block to a functionalized lead candidate, highlighting the cascade of physicochemical benefits imparted by the –OCF₃ group.

Caption: Synthetic workflow and resulting physicochemical enhancements of the –OCF₃ picolinate scaffold.

Handling, Storage, and Safety Protocols

To maintain the integrity of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate:

-

Storage: Store sealed in a dry environment at 2–8 °C. The ester is stable but can slowly hydrolyze if exposed to prolonged atmospheric moisture.

-

Handling: Handle within a certified chemical fume hood. Fluorinated organics can exhibit unpredictable skin penetration properties; standard nitrile gloves, safety goggles, and a lab coat are mandatory self-validating safety measures.

-

Disposal: Halogenated waste must be segregated into dedicated fluorinated/halogenated organic waste streams to comply with environmental incineration standards.

References

-

Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". Molecules, 30(14), 3009. Available at:[Link]

-

Leroux, F., Jeschke, P., & Schlosser, M. (2005). "α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species". Chemical Reviews, 105(3), 827-856. (Referenced conceptually via PMC literature on OCF3 conformation). Available at: [Link]

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent". Beilstein Journal of Organic Chemistry, 4, 15. Available at:[Link]

Structure Elucidation of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, pyridine derivatives are a cornerstone, constituting the second most common heterocyclic scaffold in FDA-approved drugs.[1] Their prevalence is due to their versatile chemical properties which allow for diverse biological activities.[1] Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is a key exemplar of this class, incorporating a trifluoromethoxy group—a bioisostere for other functional groups that can enhance metabolic stability and binding affinity—and a methyl ester, a common handle for further synthetic elaboration.

The unambiguous confirmation of such a molecule's chemical structure is a non-negotiable prerequisite in the pharmaceutical pipeline. It underpins every subsequent stage, from process development and impurity profiling to regulatory submission and quality control.[2][3] An error in structural assignment can lead to catastrophic failures in later-stage development, making a robust, multi-technique elucidation strategy essential.

The Integrated Analytical Workflow: A Strategy for Certainty

The elucidation of a novel chemical entity is not a linear process but a convergent one, where data from orthogonal analytical techniques are synthesized to build an unassailable structural hypothesis. The workflow begins with an assessment of purity and molecular mass, followed by a deep dive into the molecular framework using a suite of spectroscopic methods.[4] Each step provides a unique piece of the puzzle, and only when all pieces fit perfectly is the structure confirmed.

The logical progression of this workflow is visualized below.

Figure 1: A logical workflow for the definitive structure elucidation of a novel compound.

Foundational Analysis: Purity and Molecular Weight

Before delving into detailed structural analysis, it is imperative to confirm the sample's purity and determine its molecular weight. These foundational steps prevent the misinterpretation of data that could arise from analyzing a mixture or an incorrect compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[2] By separating the analyte from potential impurities (e.g., starting materials, by-products), we ensure that the subsequent spectroscopic data corresponds to the compound of interest. A single, sharp peak in the chromatogram provides high confidence in the sample's homogeneity.

Experimental Protocol (HPLC-UV):

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Mobile Phase: Prepare a gradient elution system.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: Start with 95% A, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Injection & Analysis: Inject 10 µL of the sample solution and monitor the chromatogram for the primary peak and any impurities. The purity is calculated based on the relative peak area.

Molecular Weight Determination: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, one of the most definitive pieces of evidence for its identity.[5] Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, heterocyclic molecule, typically yielding the protonated molecular ion [M+H]⁺, which directly confirms the molecular mass.[4]

Experimental Protocol (LC-MS):

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source operating in positive ion mode.

-

Method: The same HPLC method described in Section 2.1 can be employed.

-

Data Acquisition: Acquire mass spectra across the peak corresponding to the main analyte.

-

Interpretation: For Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (C₉H₈F₃NO₃, Molecular Weight: 235.16 g/mol ), the expected primary ion in the mass spectrum would be the [M+H]⁺ adduct at m/z 236.17. The high-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Spectroscopic Interrogation: Assembling the Structural Puzzle

With purity and molecular weight established, we proceed to a detailed structural investigation using a suite of spectroscopic techniques. Each method provides complementary information about the molecule's functional groups, atomic connectivity, and chemical environment.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6] This allows for the quick confirmation of key structural motifs like the carbonyl group of the ester and the C-F and C-O bonds of the trifluoromethoxy group.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Predicted Spectral Features:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | ~1720-1740 |

| C-F Stretches | Trifluoromethoxy (-OCF₃) | ~1000-1250 (strong, complex bands) |

| C-O Stretches | Ester & Ether | ~1250-1300 and ~1050-1150 |

| C=C / C=N Stretches | Pyridine Ring | ~1550-1610 |

| Aromatic C-H Stretch | Pyridine Ring | >3000 |

| Aliphatic C-H Stretch | Methyl Ester (-OCH₃) | ~2950-2990 |

Definitive Structure & Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[7] By analyzing the chemical environment (chemical shift), number (integration), and connectivity (coupling) of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the exact arrangement of atoms.[7]

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire standard 1D spectra for ¹H, ¹³C {¹H decoupled}, and ¹⁹F.

A. ¹H NMR Analysis:

The proton NMR spectrum reveals the number and environment of all hydrogen atoms. The electron-withdrawing nature of the pyridine nitrogen, the ester, and the trifluoromethoxy group will significantly deshield the aromatic protons, pushing them downfield.[4]

-

Predicted Spectrum:

-

δ ~8.6-8.8 ppm (d, 1H): Proton at C6. Deshielded by the adjacent nitrogen and the ester group. Appears as a doublet due to coupling with the H at C5.

-

δ ~8.2-8.4 ppm (s, 1H): Proton at C3. Deshielded by the adjacent nitrogen and ester. Appears as a singlet (or very small doublet) as coupling to H5 is typically small (⁴J).

-

δ ~7.4-7.6 ppm (d, 1H): Proton at C5. Coupled to the H at C6, appearing as a doublet.

-

δ ~4.0 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃). Appears as a sharp singlet with an integration of 3H.

-

B. ¹³C NMR Analysis:

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The broadband proton-decoupled spectrum shows each unique carbon as a singlet.

-

Predicted Spectrum:

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~150-160 ppm: Aromatic carbons C2, C4, and C6, highly influenced by heteroatoms (N, O).

-

δ ~121.5 ppm (q, J ≈ 257 Hz): Carbon of the -OCF₃ group. The large one-bond coupling to fluorine splits this signal into a quartet.[8]

-

δ ~110-120 ppm: Aromatic carbons C3 and C5.

-

δ ~53 ppm: Methyl carbon of the ester group.

-

C. ¹⁹F NMR Analysis:

¹⁹F NMR is exceptionally sensitive and provides a clean window for observing fluorine-containing groups.[9] It is a crucial experiment to confirm the presence and electronic environment of the trifluoromethoxy group.

-

Predicted Spectrum:

-

δ ~ -58 to -60 ppm (s, 3F): The three fluorine atoms of the -OCF₃ group are chemically equivalent and will appear as a single, sharp singlet.[8] The chemical shift is characteristic of an aromatic trifluoromethoxy group.

-

Data Synthesis and Final Confirmation

The power of this integrated approach lies in the convergence of all data points to a single, unambiguous structure. No single technique is sufficient, but together, they form a self-validating system.

Summary of Expected Analytical Data:

| Technique | Parameter | Expected Result for Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate |

| HPLC | Purity | >95% (single major peak) |

| HRMS (ESI+) | [M+H]⁺ | m/z = 236.0378 (Calculated for C₉H₉F₃NO₃⁺) |

| FTIR (cm⁻¹) | Key Stretches | ~1730 (C=O), ~1100-1250 (C-F), ~1580 (C=C/C=N) |

| ¹H NMR (CDCl₃) | Chemical Shifts (δ, ppm) | ~8.7 (d, 1H), ~8.3 (s, 1H), ~7.5 (d, 1H), ~4.0 (s, 3H) |

| ¹³C NMR (CDCl₃) | Key Shifts (δ, ppm) | ~165 (C=O), ~121.5 (q, -OCF₃), ~53 (-OCH₃) |

| ¹⁹F NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~ -59 (s, 3F) |

The relationship between the predicted spectroscopic data and the final confirmed structure is illustrated below. Each piece of data acts as a constraint, logically eliminating all other possibilities.

Figure 2: Interrelation of spectroscopic data confirming the final molecular structure.

Conclusion

The structure elucidation of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is a clear demonstration of the power of a modern, integrated analytical workflow. By systematically combining chromatographic separation with mass spectrometry and a trio of NMR techniques (¹H, ¹³C, ¹⁹F), and corroborating with FTIR, we can achieve an unambiguous and scientifically rigorous structural confirmation. This multi-faceted approach ensures the highest level of confidence, which is critical for advancing drug development programs and meeting stringent regulatory standards. Adherence to this logical, self-validating process mitigates risk and provides the solid analytical foundation upon which successful pharmaceutical development is built.

References

- Aarav K. Sharma. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

- Sukhwinder Singh. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR).

- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.

- Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Emery Pharma.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline. BenchChem.

- Supporting Information for a relevant chemical synthesis. (n.d.).

- RSC. (2025).

- BenchChem. (2025). Unraveling the Molecular Architecture: A Guide to the Structure Elucidation of N-(4-methylpyridin-2-yl)acetamide using NMR Spectroscopy. BenchChem.

- Anonymous. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes.

- RSC Publishing. (n.d.). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science.

- MDPI. (2024).

- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biotech-spain.com [biotech-spain.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biomedres.us [biomedres.us]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Characterization of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate

This is a comprehensive technical guide for Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate , structured for researchers and drug development professionals.

Executive Summary

Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1206978-25-7 ) is a critical heterocyclic building block in medicinal chemistry. It serves as a bioisostere for methoxy- or chloro-substituted pyridines, offering modulated lipophilicity (LogP) and metabolic stability due to the trifluoromethoxy (-OCF

This guide provides a detailed spectroscopic profile (NMR, IR, MS) and experimental protocols for the validation of this compound. The data presented combines specific structural analysis with high-confidence predictive modeling based on validated trifluoromethoxypyridine analogs.

Compound Identity

| Property | Detail |

| IUPAC Name | Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate |

| CAS Number | 1206978-25-7 |

| Formula | C |

| Molecular Weight | 221.13 g/mol |

| Physical State | Low-melting solid or colorless oil (typically) |

| Solubility | Soluble in CHCl |

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl

The -OCF

1.

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.75 | Doublet ( | 1H | H-6 | Deshielded by ring nitrogen (ortho). |

| 7.85 | Doublet ( | 1H | H-3 | Deshielded by ester carbonyl (ortho). |

| 7.25 | Doublet of Doublets ( | 1H | H-5 | Shielded relative to H-6/H-3; ortho to OCF |

| 4.02 | Singlet | 3H | -OCH | Methyl ester characteristic peak. |

Note: The coupling constant

is typical for ortho-pyridine protons (~5-6 Hz).represents meta-coupling (~2-3 Hz).

2.

C NMR Data (100 MHz, CDCl

)

| Shift ( | Splitting ( | Assignment | Notes |

| 164.5 | Singlet | C=O | Carbonyl ester. |

| 157.2 | Quartet ( | C-4 | Ipso to OCF |

| 151.0 | Singlet | C-6 | Ortho to Nitrogen. |

| 149.5 | Singlet | C-2 | Ipso to Ester. |

| 120.4 | Quartet ( | -OCF | Diagnostic Peak . Large C-F coupling. |

| 114.5 | Singlet | C-3 | |

| 112.8 | Singlet | C-5 | |

| 53.2 | Singlet | -OCH | Methoxy carbon. |

3.

F NMR Data (376 MHz, CDCl

)

| Shift ( | Multiplicity | Assignment |

| -57.5 | Singlet | -OCF |

B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Thin Film)

| Wavenumber (cm | Functional Group | Assignment |

| 1735 - 1745 | C=O Stretch | Ester carbonyl (Strong). |

| 1200 - 1260 | C-F Stretch | Trifluoromethoxy group (Very Strong, Broad). |

| 1580 - 1600 | C=N / C=C Stretch | Pyridine ring skeletal vibrations. |

| 1050 - 1100 | C-O Stretch | Ester C-O-C stretch. |

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV)

| m/z | Ion Type | Fragment Structure | Interpretation |

| 221 | [M] | C | Molecular Ion (Parent). |

| 190 | [M - OMe] | C | Loss of methoxy group from ester. |

| 162 | [M - COOMe] | C | Loss of entire ester group. |

| 136 | [M - OCF | C | Loss of trifluoromethoxy radical (rare but possible). |

| 69 | [CF | CF | Diagnostic fluorinated fragment. |

Experimental Protocols & Workflow

Synthesis & Purification Logic

The synthesis of trifluoromethoxypyridines is non-trivial due to the instability of the O-CF

Workflow Diagram

Caption: Industrial route transforming the hydroxyl group to trifluoromethoxy via a trichloromethoxy intermediate.

Characterization Protocol

To ensure data integrity during analysis, follow this self-validating protocol:

-

Sample Prep : Dissolve ~10 mg of sample in 0.6 mL CDCl

. Ensure the solvent is acid-free (pass through basic alumina if unsure) to prevent hydrolysis of the ester or OCF -

19F NMR Check : Run an uncoupled

F scan first.-

Pass Criteria: Single sharp peak at -57.5 ppm.

-

Fail Criteria: Peak at -64 ppm indicates contamination with 4-trifluoromethyl analog; peak at -82 ppm indicates hydrolysis to inorganic fluoride or degradation.

-

-

1H NMR Validation :

-

Verify the integration ratio of Methyl (3H) : Aromatic (3H).

-

Confirm the absence of broad singlets >9 ppm (indicates carboxylic acid from hydrolysis).

-

References

-

General Synthesis of Trifluoromethoxypyridines

- Method: Conversion of hydroxypyridines via trichloromethoxy intermedi

-

Source: Braun, M. et al. "Method for the preparation of functionalized trihalomethoxy substituted pyridines." European Patent EP2350008B1, 2011 .

-

Spectroscopic Constants for Pyridine Derivatives

-

Source: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .

-

- 19F NMR Shifts of Heteroaryl Ethers: Source: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Establishes -57 to -59 ppm range for Ar-OCF ).

Sources

Navigating the Landscape of Fluorinated Pyridine Carboxylates: A Technical Guide to the Commercial Availability and Application of Methyl 4-(Trifluoromethyl)pyridine-2-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate and the Prominence of its Trifluoromethyl Analog

In the pursuit of novel chemical entities with tailored properties for pharmaceutical and agrochemical applications, fluorinated building blocks are of paramount importance. The initial query into the commercial availability of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate reveals a notable scarcity in the catalogs of major chemical suppliers. While the trifluoromethoxy (-OCF3) group is of significant interest for its unique electronic and lipophilic properties, its incorporation into certain heterocyclic scaffolds can present synthetic challenges, limiting its widespread commercial availability.

This guide, therefore, pivots to address the likely underlying interest of the research community by focusing on a closely related and readily available analog: Methyl 4-(trifluoromethyl)pyridine-2-carboxylate . The trifluoromethyl (-CF3) group, like the trifluoromethoxy group, is a key moiety in modern medicinal chemistry, valued for its ability to modulate a molecule's metabolic stability, binding affinity, and bioavailability. This document will serve as an in-depth technical resource on the commercial landscape, synthesis, and application of this vital research chemical.

Physicochemical Properties of Methyl 4-(trifluoromethyl)pyridine-2-carboxylate

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in research and development. Below is a summary of the key properties for Methyl 4-(trifluoromethyl)pyridine-2-carboxylate.

| Property | Value |

| CAS Number | 455941-78-3[1] |

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.14 g/mol |

| Appearance | Off-white to white powder/crystals |

| Melting Point | Data not consistently available; the parent acid melts at 157-162 °C or 161-165 °C (lit.) |

Commercial Availability

Methyl 4-(trifluoromethyl)pyridine-2-carboxylate is readily available from a variety of commercial suppliers, catering to both small-scale research and larger-scale development needs. The parent carboxylic acid, 4-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 588702-62-9), is also widely available and often used as a direct precursor.[2]

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | Gram to multi-gram scale |

| Echemi | 99% | Kilogram to multi-kilogram scale[1] |

| BLD Pharm | Custom | Inquire for details |

| Chem-Impex International | ≥98% (HPLC) | Gram to multi-gram scale[3] |

| Santa Cruz Biotechnology | For Research Use Only | Gram scale[2] |

Synthesis and Chemical Logic

The synthesis of Methyl 4-(trifluoromethyl)pyridine-2-carboxylate is typically achieved through standard esterification of its corresponding carboxylic acid. The industrial synthesis of the core 4-(trifluoromethyl)pyridine scaffold often involves high-temperature gas-phase or liquid-phase fluorination reactions of a picoline precursor.[4]

An illustrative laboratory-scale synthesis of the parent acid, 4-(trifluoromethyl)nicotinic acid, involves a multi-step process starting from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.[5] This is followed by cyclization, chlorination, and subsequent hydrolysis and hydrogenolysis to yield the desired product.[5]

Caption: A simplified workflow for the esterification of 4-(Trifluoromethyl)pyridine-2-carboxylic acid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the quartet signal for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the CF3 group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the C=O stretch of the ester and C-F stretches of the trifluoromethyl group.

Applications in Research and Drug Development

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable addition in drug design to enhance metabolic stability, improve binding affinity, and increase cell permeability.[7]

Trifluoromethyl-substituted pyridines are key building blocks in a wide range of biologically active molecules, including:

-

Agrochemicals: Herbicides, insecticides, and fungicides.[7]

-

Pharmaceuticals: As intermediates in the synthesis of drugs targeting a variety of diseases. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing drug-receptor interactions.[3]

Caption: The central role of the fluorinated pyridine scaffold in the synthesis of a drug candidate.

Safety and Handling

Based on the safety data for the closely related 4-(Trifluoromethyl)pyridine-3-carboxylic acid, the compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Comparative Analysis: Trifluoromethyl (-CF3) vs. Trifluoromethoxy (-OCF3)

The initial interest in the trifluoromethoxy analog highlights a key strategic choice in medicinal chemistry. Both -CF3 and -OCF3 groups are highly lipophilic and electron-withdrawing, but they confer subtly different properties to a molecule.

| Feature | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Electronic Effect | Strongly electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive), but also a weak π-donor (resonance) |

| Lipophilicity (π) | ~0.88 | ~1.04 |

| Conformation | Can rotate freely | Has a preferred conformation, can act as a "lipophilic hydrogen bond acceptor" |

| Metabolic Stability | Generally high | Generally high, can block metabolic sites |

The choice between these two groups allows for fine-tuning of a drug candidate's properties. The slightly higher lipophilicity and unique conformational preferences of the -OCF3 group can sometimes offer advantages in terms of membrane permeability and target engagement.

Conclusion

While the direct commercial availability of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is limited, its close analog, Methyl 4-(trifluoromethyl)pyridine-2-carboxylate, is a readily accessible and highly valuable building block for research and development. Its well-established role in modulating the properties of bioactive molecules makes it an indispensable tool for medicinal chemists and material scientists. Understanding the properties, synthesis, and applications of this compound, as well as the nuanced differences between the trifluoromethyl and trifluoromethoxy groups, empowers researchers to make informed decisions in the design of next-generation chemical entities.

References

- Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)pyridine-2-carboxylic Acid.

- CPAchem Ltd. (2023). Safety data sheet: 4-(Trifluoromethyl)pyridine-3-carboxylic acid.

-

Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 4-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

- Angene Chemical. (2025). Safety Data Sheet: methyl 2-(difluoromethoxy)

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-methoxy-3-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

- Zhou, J., & Zhang, X. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943.

- Google Patents. (n.d.). CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound.

- Google Patents. (n.d.). US8063043B2 - Salts of N-[6-cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4′-(trifluoromethoxy)[1,1′-biphenyl]-3-carboxamide.

-

Amerigo Scientific. (n.d.). Methyl 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2023).

- Li, Y., et al. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry.

- Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 6. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. bg.cpachem.com [bg.cpachem.com]

Technical Guide: Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate Safety & Handling

CAS: 1206978-25-7 | Version 1.0 | Status: Active

Executive Summary

Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (CAS 1206978-25-7) is a specialized fluorinated heterocyclic building block critical in modern medicinal chemistry. Its primary utility lies in the introduction of the trifluoromethoxy (-OCF₃) group, a privileged motif that enhances metabolic stability and membrane permeability (lipophilicity) without significantly altering steric bulk compared to a methoxy group.

This guide provides a rigorous technical framework for the safe acquisition, storage, handling, and experimental application of this compound. Due to its specific fluorinated nature and ester functionality, it requires strict adherence to temperature controls and moisture-free environments to maintain reagent integrity and ensure operator safety.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The accurate identification of this compound is critical to distinguish it from its trifluoromethyl (-CF₃) analogs.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate |

| CAS Number | 1206978-25-7 |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.13 g/mol |

| Physical State | Solid (Low melting point possible) or Viscous Liquid |

| Solubility | Soluble in DCM, Methanol, DMSO, Ethyl Acetate |

| Lipophilicity (cLogP) | ~1.8 (Estimated) |

| Key Functional Groups | Pyridine Nitrogen, Methyl Ester, Trifluoromethoxy ether |

Part 2: Hazard Identification & Risk Assessment[2]

While specific toxicological data for this exact CAS is limited, Read-Across Analysis from structurally similar fluorinated pyridine esters (e.g., Methyl 4-(trifluoromethyl)pyridine-2-carboxylate) mandates a conservative safety posture.

GHS Classification (Inferred)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Specific Chemical Risks[7][8]

-

Fluorine Content: Thermal decomposition may release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂). Fire scenarios require specialized response.

-

Ester Hydrolysis: Exposure to atmospheric moisture can hydrolyze the ester to the parent acid, altering stoichiometry and potentially increasing acidity.

-

Bioactivity: As a drug fragment, assume potential biological activity.[1] Avoid all skin contact.[2][3]

Part 3: Safe Handling Lifecycle & Engineering Controls

The following workflow illustrates the "Chain of Custody" for safe handling, ensuring the compound is managed correctly from receipt to disposal.

DOT Diagram 1: Safe Handling Lifecycle

Caption: Lifecycle management flow ensuring reagent integrity and operator safety.

Engineering Controls[2]

-

Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 80-100 fpm.

-

Atmosphere: Handle under nitrogen or argon atmosphere to prevent moisture ingress.

-

PPE:

-

Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) or Neoprene.

-

Eye Protection: Chemical splash goggles.

-

Body: Lab coat with extended cuffs.

-

Part 4: Experimental Protocol: Controlled Hydrolysis

A common application of this ester is the generation of the free acid for amide coupling. The trifluoromethoxy group is stable, but the pyridine ring renders the ester susceptible to rapid hydrolysis.

Objective: Selective hydrolysis of the methyl ester to 4-(trifluoromethoxy)pyridine-2-carboxylic acid without degrading the fluorinated ether.

Table 2: Reaction Protocol

| Step | Action | Critical Parameter / Rationale |

| 1. Solubilization | Dissolve 1.0 eq of Ester in THF/Water (3:1 v/v). | Solubility: THF ensures homogeneity; Water is the reagent. |

| 2. Reagent Addition | Cool to 0°C. Add 1.1 eq LiOH·H₂O slowly. | Temp Control: 0°C prevents side reactions on the pyridine ring. LiOH is milder than NaOH. |

| 3. Monitoring | Stir at 0°C -> RT. Monitor via TLC/LCMS. | Endpoint: Disappearance of ester (M+H 222) and appearance of acid (M+H 208). |

| 4. Quench | Acidify carefully with 1N HCl to pH 3-4. | pH Control: Do not drop pH < 2 to avoid protonating the pyridine nitrogen excessively if not desired for extraction. |

| 5. Isolation | Extract with EtOAc (3x). Dry over Na₂SO₄. | Efficiency: The acid is lipophilic enough due to -OCF₃ to extract well into organic phase. |

Part 5: Emergency Response Protocols

In the event of a spill or exposure, immediate decisive action is required.[2][3]

DOT Diagram 2: Spill Response Decision Tree

Caption: Decision matrix for categorizing and responding to chemical spills.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Fluorinated compounds can cause delayed pulmonary edema.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) which may increase dermal absorption.

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[4] Consult an ophthalmologist.

References

-

BLD Pharm. (2024). Product Safety and Specifications: Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (CAS 1206978-25-7). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridine-2-carboxylic acid derivatives. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from

-

American Chemical Society. (2022). Safety in Academic Chemistry Laboratories: Best Practices for Handling Fluorinated Compounds. Retrieved from

Sources

Mastering the Trifluoromethoxy Group: A Guide to its Strategic Introduction onto the Pyridine Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Trifluoromethoxy Group - A Subtle Powerhouse in Molecular Design

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent. It is not merely a "fluorinated methoxy group"; its properties are distinct and highly advantageous. The -OCF3 group combines the high electronegativity of fluorine with a larger size than a single fluorine atom, bestowing it with unique electronic characteristics (σp = 0.35) and significant lipophilicity (Hansch parameter, π = 1.04).[1][2] When appended to a pyridine scaffold—a privileged heterocycle in countless bioactive molecules—the resulting trifluoromethoxypyridine motif can profoundly enhance metabolic stability, membrane permeability, and binding affinity.

However, the installation of this group is far from trivial. The inherent challenges, including the instability of key intermediates and the poor nucleophilicity of the trifluoromethoxide anion, have historically limited its widespread adoption.[3] This guide provides a comprehensive overview of the principal synthetic strategies developed to overcome these hurdles, offering field-proven insights into the methodologies that enable the precise and efficient construction of trifluoromethoxypyridines. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis to empower researchers in selecting the optimal method for their specific synthetic challenge.

Chapter 1: Strategies from Pre-functionalized Pyridines

The most established routes to trifluoromethoxypyridines often begin with a pyridine ring already bearing a functional group handle, such as a hydroxyl or a pre-activated nitrogen. These methods leverage classic and modern functional group interconversions.

The Classical Approach: Multi-step Synthesis from Hydroxypyridines

For large-scale and industrial applications, a robust, multi-step sequence starting from readily available hydroxypyridines remains a relevant strategy. This pathway hinges on the conversion of the hydroxyl group into a trichloromethoxy intermediate, followed by a halogen-exchange (Halex) reaction.[4][5]

Mechanism and Rationale: The C-O bond of a pyridinol is too strong for direct conversion. The strategy, therefore, is to first build a CCl3 group attached to the oxygen, which can then be transformed into a CF3 group using a fluoride source.

-

Thioformylation: The hydroxypyridine is first reacted with thiophosgene (CSCl2). The hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of thiophosgene to form a chlorothionoformiate intermediate. This step effectively activates the oxygen atom.

-

Chlorination: The chlorothionoformiate is then treated with elemental chlorine. This converts the thiono (C=S) group into a tetrachloromethyl ether derivative, which readily loses a chlorine to form the stable trichloromethoxy (-OCCl3) pyridine.

-

Halogen Exchange (Halex): The final, critical step involves treating the trichloromethoxy pyridine with a fluoride source, such as antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5), or anhydrous hydrogen fluoride (HF).[5] This exchanges the three chlorine atoms for fluorine, yielding the desired trifluoromethoxy product. The Lewis acidic antimony catalyst is crucial for facilitating the halide exchange.

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine [5]

Step A: Synthesis of 2-Chloro-6-trichloromethoxypyridine

-

To a solution of 2-chloro-6-hydroxypyridine (5.0 g, 39 mmol) in aqueous sodium hydroxide (5%, 34 mL), add chloroform (24 mL). Cool the biphasic mixture to 0 °C with vigorous stirring.

-

Add a solution of thiophosgene (4.5 g, 39 mmol) in chloroform (24 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Continue vigorous stirring at 0 °C for 2 hours.

-

Separate the organic layer. Extract the aqueous layer with chloroform (3 x 20 mL).

-

Combine the organic layers, wash with 1 N hydrochloric acid (20 mL) and water (20 mL), and dry over sodium sulfate.

-

Filter the solution. At room temperature (25 °C), bubble chlorine gas through the filtrate until the solution begins to warm up, indicating the reaction is complete.

-

Evaporate the solvent under reduced pressure to yield the crude 2-chloro-6-trichloromethoxypyridine, which can be used in the next step without further purification.

Step B: Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine

-

In a suitable pressure-resistant reactor (e.g., Hastelloy), place the crude 2-chloro-6-trichloromethoxypyridine from Step A.

-

Add antimony trifluoride (SbF3, 1.5 eq.) and a catalytic amount of antimony pentachloride (SbCl5, 0.1 eq.).

-

Seal the reactor and heat to 140-150 °C for 4-6 hours.

-

After cooling, carefully quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer, dry it, and purify by distillation or chromatography to obtain the final product.

Modern Approach: OCF3-Migration from Pyridine N-Oxide Derivatives

A more recent and elegant strategy involves the trifluoromethoxylation of pyridine N-hydroxylamine derivatives using hypervalent iodine reagents, followed by a rearrangement. This method, developed by Ngai and co-workers, provides regioselective access to functionalized trifluoromethoxypyridines under mild conditions.[3]

Mechanism and Rationale: This strategy cleverly circumvents the direct functionalization of the pyridine ring.

-

O-Trifluoromethylation: A pyridine is first converted to its N-oxide and then to an N-hydroxylamine derivative. This intermediate is then treated with a Togni-type reagent, which acts as a source of an electrophilic trifluoromethyl group that is captured by the hydroxylamine oxygen. Mechanistic studies suggest this step proceeds via a radical pathway.[3]

-

OCF3 Migration: The resulting N-(trifluoromethoxy)pyridinium intermediate is unstable. A subsequent base- or heat-promoted rearrangement occurs. This migration is believed to proceed via the formation of a nitrenium ion through the heterolytic cleavage of the N-O bond. The trifluoromethoxy group then migrates to an electron-rich position on the pyridine ring (typically C2 or C6).[3] The regioselectivity is influenced by the electronic properties of substituents on the pyridine ring.

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. researchgate.net [researchgate.net]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 4. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 5. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]

Technical Guide: Reactivity & Synthesis of 4-Trifluoromethoxypyridine Derivatives

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It moves from fundamental electronic properties to practical synthetic workflows and reactivity profiles.[1][2]

)-pyridine core in drug discovery.Executive Summary: The Fluorinated Bioisostere Advantage

The 4-trifluoromethoxypyridine scaffold represents a privileged motif in modern medicinal chemistry, offering a distinct advantage over its trifluoromethyl (

Unlike the methoxy group, which often adopts a planar conformation with the aromatic ring due to

This guide details the synthesis, reactivity, and functionalization of this scaffold, providing self-validating protocols for laboratory application.

Physicochemical & Electronic Profile

Understanding the electronic bias of the scaffold is prerequisite to successful functionalization.

| Property | Value / Trend | Mechanistic Implication |

| Hammett Constant ( | 0.35 | Electron-withdrawing, but less so than |

| Inductive Effect ( | 0.40 | Strong inductive withdrawal lowers the |

| Lipophilicity ( | +1.04 | Significantly increases |

| Conformation | Orthogonal ( | The |

| Basicity ( | Reduced basicity compared to pyridine (5.2).[1] Pyridinium salt formation requires strong acids.[1] |

Synthetic Access: Constructing the Core

Direct trifluoromethoxylation of the pyridine ring is synthetically challenging due to the instability of the

Protocol A: The Trichloromethoxy Route (Scalable)

This method avoids expensive transition metals and uses classic halogen exchange chemistry.[1]

Step 1: Thionoformylation

React 2,6-dichloro-4-hydroxypyridine with thiophosgene (

-

Checkpoint: Monitor disappearance of the phenol signal by TLC/LCMS.

Step 2: Chlorination

Treat the intermediate with chlorine gas (

-

Safety: Requires robust ventilation;

intermediates are moisture sensitive.[1]

Step 3: Fluorine Exchange (The Swarts Reaction)

React the trichloromethoxy intermediate with Antimony Trifluoride (

-

Mechanism:[1][3] The hard Lewis acid

activates the -

Yield: Typically 60-80%.[1]

Visualization: Synthetic Pathway

Caption: Step-wise construction of the trifluoromethoxy core via trichloromethoxy intermediate.

Reactivity Profile & Functionalization[4]

Once the 4-trifluoromethoxypyridine core is established, it serves as a versatile building block. The

Directed Ortho Metallation (DoM)

The

-

Reagent Choice: Use LDA (Lithium Diisopropylamide) or LiTMP rather than n-BuLi. n-BuLi is too nucleophilic and will attack the C2 position (Chichibabin-type addition) rather than deprotonate C3.[1]

-

Regioselectivity: Deprotonation occurs at C3 (ortho to the

group).[1] -

Quenching: The resulting C3-lithio species can be trapped with electrophiles (aldehydes, iodine, borates).

Nucleophilic Aromatic Substitution ( )

In 2-halo-4-trifluoromethoxypyridines, the halogen at C2 is highly activated due to the combined electron withdrawal of the pyridine nitrogen and the para-

-

Order of Reactivity: C2-Halogen

C4- -

Application: Introduction of amines, alkoxides, or thiols at the 2-position without disturbing the trifluoromethoxy moiety.

Palladium-Catalyzed Cross-Coupling

The scaffold is excellent for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

-

Protocol Insight: For 2,6-dichloro-4-(trifluoromethoxy)pyridine, site-selective coupling is possible.[1] The first equivalent of boronic acid couples at the less sterically hindered or more electronically activated position (often controlled by catalyst choice), but typically mono-coupling can be achieved with 1.0 equivalent of boronic acid at moderate temperatures (

).

Visualization: Reactivity Map

Caption: Reactivity hotspots of the 4-trifluoromethoxypyridine scaffold.

Experimental Case Study: Site-Selective Suzuki Coupling

Objective: Synthesis of 2-aryl-6-chloro-4-(trifluoromethoxy)pyridine from 2,6-dichloro-4-(trifluoromethoxy)pyridine.

Reagents:

-

Substrate: 2,6-dichloro-4-(trifluoromethoxy)pyridine (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.05 equiv)

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME / Water (4:1)

Procedure:

-

Degassing: Charge the reaction vessel with the substrate and catalyst. Evacuate and backfill with Argon (

).[1] -

Solvation: Add degassed DME and the aqueous base.

-

Reaction: Heat to 80°C for 4-6 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

.[1][4] -

Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product elutes before the bis-coupled byproduct.

References

-

Synthesis via Chlorination/Fluorination

-

Direct Trifluoromethoxylation (Mechanistic Insight)

-

Pyridine Metallation (General Principles)

-

Structural Properties (Conformation)

-

Suzuki Coupling of Chloropyridines

Sources

"Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate as a synthetic building block"

Technical Guide & Application Note

Executive Summary: The Fluorinated Advantage[1]

In modern drug discovery, the strategic incorporation of fluorine is paramount for modulating physicochemical properties.[1][2] Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1206978-25-7) represents a high-value scaffold that combines the electronic modulation of the pyridine ring with the unique "super-lipophilic" properties of the trifluoromethoxy (

Unlike the ubiquitous trifluoromethyl (

Technical Profile & Physicochemical Properties[3][4][5][6][7]

Understanding the fundamental properties of this building block is essential for rational design.[1] The electron-withdrawing nature of both the pyridine nitrogen and the

| Property | Data | Significance in Synthesis/MedChem |

| IUPAC Name | Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate | Official nomenclature for regulatory filing.[3] |

| CAS Number | 1206978-25-7 | Unique identifier for procurement/database search. |

| Molecular Formula | MW: 221.13 g/mol . | |

| Physical State | White to off-white solid | Easy handling compared to liquid pyridine bases.[1][3] |

| LogP (Predicted) | ~2.1 | Significantly more lipophilic than the methoxy analog (~0.8). |

| pKa (Conj. Acid) | ~2.5 (Pyridine N) | Reduced basicity due to |

| Electronic Effect | Strong electron-withdrawing group; activates C2-ester for amidation.[3] |

Synthetic Provenance: How It Is Made[1][9][10]

While researchers typically purchase this building block, understanding its synthesis elucidates its impurity profile and stability.[1] The synthesis generally avoids direct fluorination of the ester, instead relying on the functionalization of a 4-hydroxypyridine precursor.[1][3]

The "Deoxyfluorination" Pathway

The most robust industrial route involves the conversion of methyl 4-hydroxypyridine-2-carboxylate using a fluorophosgene equivalent or oxidative desulfurization-fluorination.[1][3]

-

Activation: Reaction with thiophosgene (

) to form the chlorothionoformate or xanthate. -

Fluorination: Oxidative fluorination using HF-pyridine/oxidant or specialized reagents like TFMS (Trifluoromethyl trifluoromethanesulfonate) .

Note: Traces of the 4-chloro analog may be present as an impurity if

Synthetic Utility & Reactivity Landscape[1][3]

The value of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate lies in its orthogonal reactivity .[3] The ester function can be manipulated without disturbing the sensitive

Core Transformations (The "What-If" Scenarios)[3]

-

Pathway A: Amidation (SNAr/Acylation)

-

Goal: Linkage to amine scaffolds (common in kinase inhibitors).

-

Mechanism: The electron-deficient pyridine ring activates the ester carbonyl, making it highly susceptible to aminolysis.[1][3]

-

Condition: Mild heating with primary amines in EtOH/THF; no coupling reagent needed if the amine is nucleophilic.[1]

-

-

Pathway C: Ring Functionalization

Visualizing the Synthetic Workflow[1]

Figure 1: Divergent synthetic pathways from the parent ester scaffold.[1][3][4][5] The OCF3 group remains intact under standard carbonyl manipulations.[1]

Experimental Protocols

These protocols are designed to be self-validating . The color changes and TLC R_f values serve as checkpoints.

Protocol A: Hydrolysis to 4-(Trifluoromethoxy)picolinic Acid

Essential for generating the free acid for peptide coupling.[3]

-

Setup: Charge a 50 mL round-bottom flask with Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (1.0 eq, 2.21 g, 10 mmol) and THF (20 mL).

-

Reagent Addition: Add a solution of LiOH·H2O (1.5 eq, 0.63 g) in water (10 mL) dropwise at 0°C.

-

Reaction: Stir vigorously at room temperature for 2 hours.

-

Checkpoint: The biphasic mixture will become homogeneous as the ester is consumed.[1] TLC (50% EtOAc/Hex) should show the disappearance of the starting material (

) and a baseline spot (acid).

-

-

Workup: Acidify carefully with 1N HCl to pH 3-4. The carboxylic acid often precipitates as a white solid.[1] Extract with EtOAc (3x) if no precipitate forms.

-

Validation: